

# An In-depth Technical Guide to N-cyclopentyl-1H-pyrazol-4-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-cyclopentyl-1H-pyrazol-4-amine*

Cat. No.: B3214975

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of **N-cyclopentyl-1H-pyrazol-4-amine**, a heterocyclic compound featuring a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[1][2][3][4][5]</sup> This guide details the chemical structure, physicochemical properties, a representative synthesis protocol, and the broader biological context of this compound class, serving as a foundational resource for researchers in drug discovery and development.

## Chemical Identity and Physicochemical Properties

**N-cyclopentyl-1H-pyrazol-4-amine** is a small molecule characterized by a cyclopentyl group attached to the amine on a pyrazole ring. Its fundamental properties, derived from computational models, are summarized below.

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value   | Source                |
|---------------------|---|-----------------------|
| Molecular Formula   | <b>C8H13N3</b>  | <b>PubChemLite[6]</b> |
| Molecular Weight    | 151.21 g/mol  | ---                   |
| Monoisotopic Mass   | 151.11095 Da  | PubChemLite[6]        |
| IUPAC Name          | N-cyclopentyl-1H-pyrazol-4-amine                                      | ---                   |
| Canonical SMILES    | <chem>C1CCC(C1)NC2=CNN=C2</chem>                                      | PubChemLite[6]        |
| InChI               | InChI=1S/C8H13N3/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7,11H,1-4H2,(H,9,10) | PubChemLite[6]        |
| InChIKey            | POUUKMBAVCQZGG-UHFFFAOYSA-N   | PubChemLite[6]        |

| Predicted XlogP | 1.5 | PubChemLite[6] |

Table 2: Predicted Collision Cross Section (CCS) Data

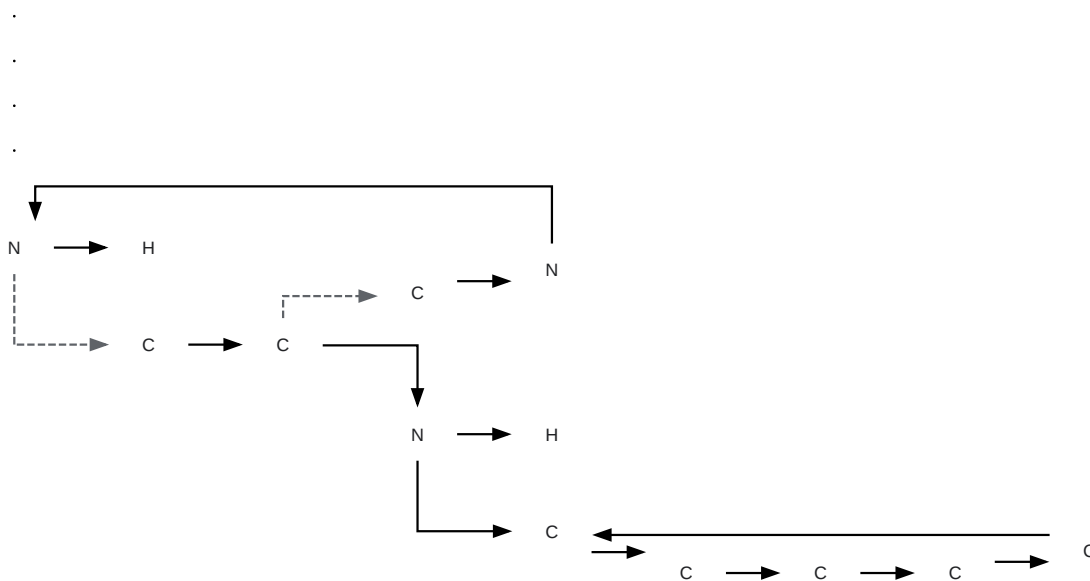
| Adduct               | m/z              | Predicted CCS (Å²) |
|----------------------|------------------|--------------------|
| [M+H] <sup>+</sup>   | <b>152.11823</b> | <b>131.5</b>       |
| [M+Na] <sup>+</sup>  | 174.10017        | 137.0              |
| [M-H] <sup>-</sup>   | 150.10367        | 133.8              |
| [M+NH4] <sup>+</sup> | 169.14477        | 151.9              |
| [M+K] <sup>+</sup>   | 190.07411        | 134.8              |

Data sourced from PubChemLite, calculated using CCSbase.[6]

## Chemical Structure Visualization

The two-dimensional structure of **N-cyclopentyl-1H-pyrazol-4-amine** highlights the fusion of the five-membered cyclopentyl ring with the five-membered aromatic pyrazole ring via an

amine bridge.



[Click to download full resolution via product page](#)

2D structure of **N-cyclopentyl-1H-pyrazol-4-amine**.

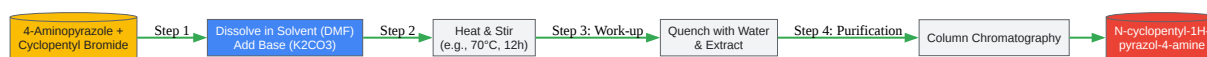
## Experimental Protocols: Representative Synthesis

While a specific protocol for **N-cyclopentyl-1H-pyrazol-4-amine** is not readily available in public literature, a general and robust method for synthesizing N-substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4] A plausible route for a related compound, N-alkyl pyrazoles, starts from primary amines.[7]

Principle: The synthesis of the pyrazole core is often achieved by reacting a hydrazine derivative with a  $\beta$ -diketone or a compound with similar reactivity.[4] To achieve the desired N-cyclopentyl-4-amino substitution pattern, a multi-step synthesis would likely be required, potentially involving a protected 4-aminopyrazole intermediate followed by alkylation with a cyclopentyl halide or reductive amination with cyclopentanone.

#### A General Protocol for N-Alkylation of Pyrazoles:

- **Starting Materials:** 4-Amino-1H-pyrazole (or a protected version), cyclopentyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, Acetonitrile).
- **Reaction Setup:** To a solution of the 4-aminopyrazole in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
- **Addition of Alkylating Agent:** Cyclopentyl bromide is added dropwise to the stirring suspension.
- **Reaction Conditions:** The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours (typically 4-24 hours) until TLC or LC-MS analysis indicates the consumption of the starting material.
- **Work-up:** The reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the **N-cyclopentyl-1H-pyrazol-4-amine**.



[Click to download full resolution via product page](#)

General workflow for the synthesis of N-substituted pyrazoles.

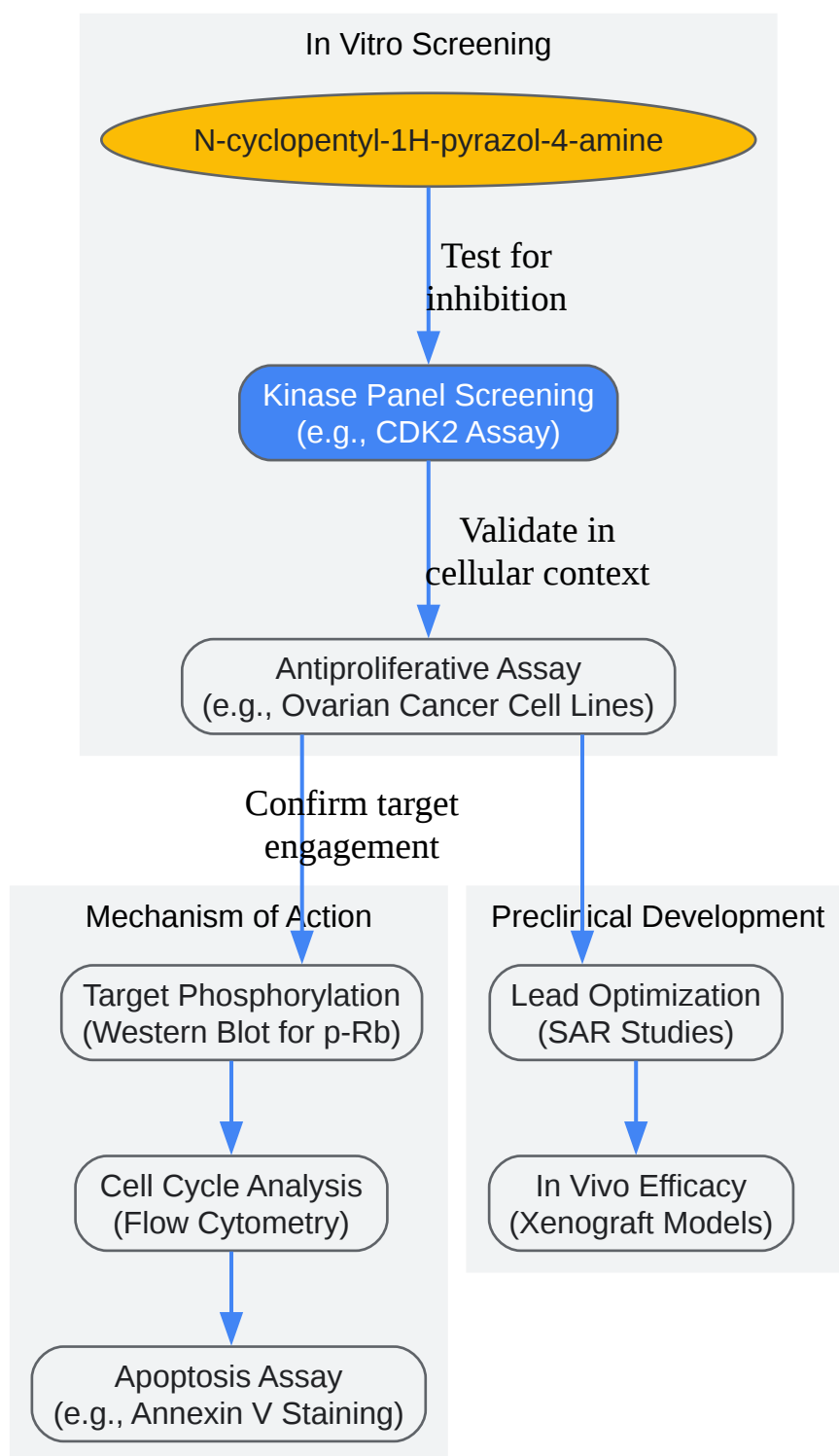
## Biological Activity and Therapeutic Potential

The pyrazole nucleus is a prominent scaffold in many pharmacologically active compounds.<sup>[4]</sup> Derivatives have demonstrated a wide spectrum of biological activities.

Known Activities of Pyrazole-Containing Compounds:

- **Anti-inflammatory:** Celecoxib, a well-known NSAID, features a pyrazole ring and functions as a selective COX-2 inhibitor.<sup>[4]</sup>
- **Anticancer:** Pyrazole derivatives have been developed as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle regulation.<sup>[8]</sup> Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
- **Antimicrobial and Antifungal:** Numerous studies have reported the efficacy of pyrazole derivatives against various bacterial and fungal strains.<sup>[2][3]</sup>

Given the established role of pyrazole scaffolds as kinase inhibitors, **N-cyclopentyl-1H-pyrazol-4-amine** could be a candidate for screening in anticancer drug discovery programs. A logical workflow for such an investigation is outlined below.



[Click to download full resolution via product page](#)

Logical workflow for evaluating pyrazole derivatives as kinase inhibitors.

This workflow illustrates the progression from initial in vitro screening of the compound against a panel of kinases to mechanistic studies in cancer cell lines and eventual preclinical development.[8] Such a process is fundamental in identifying and validating novel therapeutic candidates.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - N-cyclopentyl-1h-pyrazol-4-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-cyclopentyl-1H-pyrazol-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3214975#n-cyclopentyl-1h-pyrazol-4-amine-chemical-structure]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)